bacteriophage T4 gene product 22

phage morphogenesis scaffolding protein stoichiometry prohead assembly

Bacteriophage T4 gene product 22 (gp22) is the major scaffolding core protein of the T4 prohead, a 269‑amino‑acid polypeptide with a predicted molecular weight of 29.9 kDa and an isoelectric point of 4.3. The protein is exceptionally rich in α‑helical conformation (≈80%) and folds into seven distinct α‑helices that organise into an elongated, rod‑shaped molecule.

Molecular Formula C13H11NO2
Molecular Weight 0
CAS No. 125007-31-0
Cat. No. B1167163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebacteriophage T4 gene product 22
CAS125007-31-0
Synonymsbacteriophage T4 gene product 22
Molecular FormulaC13H11NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bacteriophage T4 Gene Product 22 (gp22) – CAS 125007-31-0 Procurement Evidence Guide for the Major Prohead Scaffolding Core Protein


Bacteriophage T4 gene product 22 (gp22) is the major scaffolding core protein of the T4 prohead, a 269‑amino‑acid polypeptide with a predicted molecular weight of 29.9 kDa and an isoelectric point of 4.3 [1]. The protein is exceptionally rich in α‑helical conformation (≈80%) and folds into seven distinct α‑helices that organise into an elongated, rod‑shaped molecule [1]. During prohead assembly, gp22 self‑assembles into filaments and constitutes the primary structural determinant of head width, distinguishing it functionally from the shell proteins that principally govern head length [2]. After fulfilling its scaffolding role, gp22 undergoes limited proteolytic processing by the gp21 protease, a maturation event that removes a short C‑terminal fragment characteristic of the T4 assembly pathway [1].

Why Generic Substitution of Bacteriophage Scaffolding Proteins Fails: The Case for T4 gp22


Scaffolding proteins from different bacteriophages, and even the minor scaffolding components within T4 itself (gp67, gp68), are not functionally interchangeable with gp22. T4 gp22 is the dominant structural component of the prohead core, accounting for the majority of the core mass, and its unique α‑helical rod architecture drives self‑assembly into filaments with a precise mass‑per‑unit‑length of 19 300 Da nm⁻¹, organising into a six‑start helical lattice that templates capsid width [1]. In contrast, phage λ scaffolding protein gpNu3 is intrinsically disordered and acts as an assembly catalyst rather than a structural template, while T4 gp67 and gp68 are substantially smaller (9.1 kDa and ~17 kDa, respectively) and serve auxiliary roles [2][3]. Consequently, procurement of authentic T4 gp22 is essential for experiments that require the authentic self‑assembly, structural, or head‑width‑determination properties of the T4 system; substitution with even the closest in‑class protein will yield assembly products of incorrect morphology and composition.

Quantitative Differentiation Evidence: Bacteriophage T4 gp22 vs. In‑Class Scaffolding Proteins


gp22 Molecular Weight Is 3.3‑Fold Larger than T4 Minor Scaffold Protein gp67

T4 gp22 is the major scaffolding protein with a predicted molecular weight of 29.9 kDa, whereas the minor T4 core protein gp67 has a calculated molecular weight of only 9.1 kDa [1][2]. This 3.3‑fold mass difference reflects the distinct roles of the two proteins: gp22 constitutes the primary structural lattice of the prohead core, while gp67 is a minor component whose function is dispensable for core assembly per se. When purity, stoichiometric incorporation, or structural mass balance are critical experimental parameters, gp22 must be specifically procured rather than substituted with other T4 head proteins.

phage morphogenesis scaffolding protein stoichiometry prohead assembly

gp22 Self-Assembles into Filaments with a Defined Mass-per-Unit-Length of 19 300 Da nm⁻¹, a Property Absent in Phage λ gpNu3

Purified T4 gp22 self-assembles in vitro into filaments approximately 9.5 nm wide and 2–3 nm thick, with a STEM‑determined mass of 19 300 Da nm⁻¹, corresponding to one gp22 molecule per 1.4 nm of filament length [1]. This ordered, rod‑like architecture is a prerequisite for the six‑start helical organisation that templates prohead width. In contrast, phage λ scaffolding protein gpNu3 is intrinsically disordered and does not form regular filaments, functioning instead as a transient, non‑structural assembly catalyst [2]. The absence of ordered self‑assembly in gpNu3 means it cannot serve as a structural template, making gp22 the obligate choice for studies of filament‑based capsid scaffolding or bioinspired self‑assembling protein materials.

self-assembly protein filaments STEM mass measurement

gp22 Possesses 80% α‑Helical Content, Contrasting with the Intrinsic Disorder of λ gpNu3

Circular dichroism and sequence‑based secondary structure prediction indicate that approximately 80% of gp22 residues adopt an α‑helical conformation, organised into seven distinct helices that fold into a stable rod‑shaped monomer [1]. This high α‑helical content is essential for the protein's self‑assembly and structural templating functions. In marked contrast, the phage λ scaffolding protein gpNu3 is predominantly intrinsically disordered, lacking stable tertiary structure in solution and functioning through transient, largely unstructured interactions with the capsid protein [2]. The ordered vs. disordered distinction has direct consequences for in vitro handling, solubility, and structural characterisation: gp22 is amenable to high‑resolution structural techniques (e.g., X‑ray crystallography, cryo‑EM), whereas gpNu3 requires specialised disorder‑optimised approaches.

protein secondary structure α-helical content scaffolding protein folding

Mutations in Gene 22 Primarily Alter Head Width, Whereas Shell Protein Mutations Alter Head Length

A systematic electron‑microscopic analysis of T4 head shape variants demonstrated that mutations in the scaffolding core gene 22 predominantly affect the width of the prolate head through lateral outgrowths, while mutations in the shell protein gene 23 predominantly affect head length [1][2]. The temperature‑sensitive allele 22tsA74 produces ~75% multi‑tailed particles and a high proportion of aberrantly wide (biprolate and triprolate) heads, a phenotype not observed with mutations limited to the minor scaffold components gp67 or gp68 [2]. This functional separation—width control by the scaffold, length control by the shell—is a distinctive feature of the T4 system and positions gp22 as the unique effector of capsid width determination.

capsid morphogenesis head width determination scaffolding protein genetics

gp22 Lacks Cysteine Residues, Simplifying Redox‑Sensitive In Vitro Handling Relative to Many Other Phage Structural Proteins

The amino acid composition of gp22 is notable for the complete absence of cysteine residues, confirmed by the nucleotide sequence [1]. T4 gp67 likewise lacks cysteine [2], but many other phage structural proteins—including components of the T4 tail and external capsid proteins—contain cysteine residues that can form disulfide bonds, complicating purification and storage. For in vitro applications requiring reducing‑agent‑free conditions or consistent monomeric behaviour, the cysteine‑free nature of gp22 provides a practical advantage over cysteine‑containing alternatives.

cysteine-free protein redox stability recombinant expression

Highest‑Value Application Scenarios for Bacteriophage T4 gp22 Based on Quantitative Differentiation


In Vitro Reconstitution of T4 Prohead Core Assembly for Capsid Morphogenesis Studies

T4 gp22 is the only protein that self‑assembles into filaments with the mass‑per‑unit‑length (19 300 Da nm⁻¹) and helical organisation (six‑start helix) that template authentic prohead width. Reconstitution experiments seeking to recapitulate native T4 prohead architecture must use gp22; substitution with the minor scaffold components gp67 or gp68, or with the disordered λ gpNu3 scaffold, cannot support formation of correctly dimensioned core structures. The quantitative filament parameters provided by Driedonks et al. [1] enable quality control of assembled cores by STEM or negative‑stain EM.

Structural Biology of Ordered α‑Helical Scaffolding Proteins

With ~80% α‑helical content and a stable, rod‑shaped fold, gp22 is an ideal candidate for X‑ray crystallography, cryo‑EM, and NMR studies aimed at understanding the structural basis of scaffolding protein function [1]. In contrast, the intrinsically disordered λ gpNu3 scaffold [2] is poorly suited for high‑resolution structural techniques. Researchers aiming to solve the atomic structure of a scaffolding protein or to engineer helical protein assemblies should specifically source T4 gp22.

Genetic Dissection of Capsid Width Determination

Mutations in gene 22 uniquely produce width‑variant capsids (biprolate, triprolate, multi‑tailed), whereas shell protein mutations (gene 23) alter head length [1]. This functional partitioning makes gp22 the exclusive molecular entry point for studies of capsid width regulation. Laboratories conducting suppressor screens, site‑directed mutagenesis, or chemical biology perturbation of capsid dimensions must procure gp22‑encoding plasmids or purified protein for controlled complementation assays.

Cysteine‑Free Scaffold for Redox‑Sensitive In Vitro Engineering

The absence of cysteine residues in gp22 eliminates the risk of disulfide‑mediated aggregation during recombinant expression, purification, and long‑term storage [1]. This property is particularly valuable for cysteine‑scanning mutagenesis studies (where a zero‑cysteine background is required) and for assembling protein‑based nanomaterials under oxidising conditions where other phage structural proteins would form unwanted cross‑links.

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